molecular formula C10H18O2 B13823449 Ethyl 4,4-dimethyl-3-methylidenepentanoate CAS No. 36976-64-4

Ethyl 4,4-dimethyl-3-methylidenepentanoate

Cat. No.: B13823449
CAS No.: 36976-64-4
M. Wt: 170.25 g/mol
InChI Key: SQSAKOFEGASCRS-UHFFFAOYSA-N
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Description

Ethyl 4,4-dimethyl-3-methylidenepentanoate ( 36976-64-4) is a high-purity organic compound with the molecular formula C 10 H 18 O 2 and a molecular weight of 170.25 g/mol . This ester is supplied as an industrial-grade chemical with a typical purity of 99% and is commonly packaged in 25kg cardboard drums . It serves as a valuable intermediate and building block in organic synthesis, particularly in the production of more complex molecules for pharmaceuticals, agrochemicals, flavors, and fragrances . The compound features a methylidene group, which can act as a reactive site for further chemical transformations, making it a versatile precursor in research and development. It is strictly for use in a laboratory or industrial research setting. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

36976-64-4

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

ethyl 4,4-dimethyl-3-methylidenepentanoate

InChI

InChI=1S/C10H18O2/c1-6-12-9(11)7-8(2)10(3,4)5/h2,6-7H2,1,3-5H3

InChI Key

SQSAKOFEGASCRS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=C)C(C)(C)C

Origin of Product

United States

Synthetic Methodologies for Ethyl 4,4 Dimethyl 3 Methylidenepentanoate and Analogues

Retrosynthetic Analysis and Disconnection Strategies for α,β-Unsaturated Esters

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. researchgate.net For α,β-unsaturated esters, this process identifies key bond disconnections that suggest plausible forward synthetic routes. libretexts.org The primary disconnections involve breaking the carbon-carbon bonds of the core structure or the carbon-carbon double bond through a functional group interconversion (FGI). youtube.comamazonaws.com

A common strategy is to perform an FGI on the α,β-unsaturated ester, converting it to a β-hydroxy ester. youtube.comamazonaws.com This reveals an aldol-type structure, which can be disconnected at the α-β carbon-carbon bond. This disconnection points to a synthesis involving the reaction between an ester enolate and a carbonyl compound. researchgate.netamazonaws.com Another primary disconnection strategy targets the C=C double bond directly, suggesting an olefination reaction between a ketone and a phosphorus ylide or a similar reagent. libretexts.org

Enolate Chemistry Approaches for Carbon-Carbon Bond Formation

Enolates are reactive intermediates derived from carbonyl compounds and are pivotal in forming carbon-carbon bonds. libretexts.org In the synthesis of α,β-unsaturated esters, an ester enolate can act as a nucleophile, attacking an electrophilic carbonyl carbon. rsc.org

One of the most significant applications of enolate chemistry in this context is the Aldol condensation . This reaction involves the addition of an ester enolate to an aldehyde or ketone to form a β-hydroxy ester. researchgate.net Subsequent dehydration of this intermediate, often under acidic or basic conditions, yields the target α,β-unsaturated ester. youtube.com The dehydration step is typically facile as it proceeds through a stable enolate intermediate via an E1cB (Elimination, Unimolecular, conjugate Base) mechanism. amazonaws.com

For the specific target, Ethyl 4,4-dimethyl-3-methylidenepentanoate, a plausible retrosynthetic disconnection based on enolate chemistry would involve breaking the bond between the second and third carbons. This would lead to precursors such as a ketone and an ester with an α-hydrogen, which can be converted into an enolate.

The regioselectivity of enolate addition to α,β-unsaturated ketones can be controlled. rsc.org While enolates are considered soft nucleophiles and typically favor 1,4-conjugate addition (Michael addition), reaction conditions can be manipulated to achieve 1,2-addition. libretexts.orgrsc.org

Olefination Reactions for Methylidene Introduction

Olefination reactions provide a direct method for forming carbon-carbon double bonds and are a cornerstone for introducing the methylidene (C=CH₂) group. researchgate.net These reactions typically involve the coupling of a carbonyl compound with an organophosphorus, organosilicon, or organosulfur reagent.

The Wittig reaction is a widely used olefination method where an aldehyde or ketone reacts with a phosphorus ylide (a phosphonium (B103445) salt treated with a strong base). organic-chemistry.org To introduce a methylidene group, methylenetriphenylphosphorane (B3051586) is the reagent of choice. This approach is highly reliable for converting ketones into terminal alkenes. organic-chemistry.org A chemo-enzymatic method combining a carboxylic acid reduction to an aldehyde followed by a Wittig reaction has been demonstrated for synthesizing α,β-unsaturated esters. beilstein-journals.org

Other notable olefination methods include:

Horner-Wadsworth-Emmons (HWE) Reaction : This modification of the Wittig reaction uses phosphonate (B1237965) carbanions, which are more nucleophilic than the corresponding phosphorus ylides. The HWE reaction often provides excellent stereoselectivity, typically favoring the formation of (E)-alkenes.

Julia-Kocienski Olefination : This reaction involves the addition of a metalated aryl alkyl sulfone to a carbonyl compound. It is known for its operational simplicity and tolerance of a wide range of functional groups. researchgate.netorganic-chemistry.org

Peterson Olefination : This method uses α-silyl carbanions to react with carbonyl compounds, forming a β-hydroxysilane intermediate. Subsequent elimination can be controlled by acidic or basic conditions to yield either (Z) or (E) alkenes.

Tebbe and Petasis Reagents : These organotitanium compounds are particularly effective for the methylenation of less reactive carbonyl groups, including those found in esters and amides.

Olefination ReactionReagent TypeTypical Carbonyl SubstrateKey Features
Wittig Reaction Phosphorus YlideAldehydes, KetonesWidely used, versatile. organic-chemistry.org
HWE Reaction Phosphonate CarbanionAldehydes, KetonesOften high (E)-selectivity, byproduct is water-soluble.
Julia-Kocienski Olefination Metalated SulfoneAldehydes, KetonesGood functional group tolerance, mild conditions. researchgate.netorganic-chemistry.org
Peterson Olefination α-Silyl CarbanionAldehydes, KetonesStereochemical outcome is controllable (acid vs. base).
Tebbe/Petasis Olefination OrganotitaniumAldehydes, Ketones, EstersEffective for less reactive carbonyls.

Contemporary Synthetic Routes and Mechanistic Pathways

Modern organic synthesis focuses on developing efficient, selective, and sustainable methods. This includes the use of advanced catalytic systems, one-pot procedures, and multi-component reactions to build complex molecules like α,β-unsaturated esters.

Alkylation and Acylation Strategies in Ester Synthesis

Alkylation and acylation are fundamental bond-forming reactions. In the context of ester synthesis, alkylation can refer to the O-alkylation of a carboxylate to form the ester group or the C-alkylation of an enolate to build the carbon backbone. organic-chemistry.orgmdpi.com The reaction of a sodium carboxylate salt with an alkyl halide, such as iodoethane, is a direct method for forming ethyl esters. mdpi.com

Acylation involves the introduction of an acyl group (R-C=O) and is typically achieved using acyl halides or anhydrides. youtube.com The Friedel-Crafts acylation is a classic method for acylating aromatic rings using a Lewis acid catalyst like aluminum chloride (AlCl₃), which activates the acyl halide to form a resonance-stabilized acylium ion. libretexts.orgmasterorganicchemistry.com This electrophile is then attacked by the aromatic ring. masterorganicchemistry.com While powerful for aromatic substrates, analogous acylation of enolates is a key strategy for constructing the carbon framework of aliphatic esters.

Catalytic Approaches in α,β-Unsaturated Ester Formation

Catalysis offers a powerful means to synthesize α,β-unsaturated esters with high efficiency and selectivity. rsc.org A variety of catalytic systems have been developed, employing both transition metals and organocatalysts.

Palladium-Catalyzed Dehydrogenation : Saturated esters can be directly converted to their α,β-unsaturated counterparts through palladium-catalyzed dehydrogenation. This method involves generating a zinc enolate, which then undergoes a process of β-hydride elimination. organic-chemistry.org

Olefin Metathesis : Ruthenium-based catalysts are highly effective for olefin cross-metathesis, which can couple a simple alkene with an acrylate (B77674) ester to form a more complex α,β-unsaturated ester. organic-chemistry.orgacs.org Molybdenum-based catalysts have been developed for kinetically-controlled cross-metathesis reactions that selectively generate (Z)-α,β-unsaturated esters. nih.gov

Carbonylation Reactions : The carbonylation of substrates like alkynes and alkenes using carbon monoxide in the presence of a catalyst and an alcohol provides an atom-efficient route to α,β-unsaturated esters. rsc.org

Acid/Base Catalysis : Simple Brønsted or Lewis acids can catalyze the condensation of aldehydes with ketene (B1206846) dialkyl acetals to furnish α,β-unsaturated esters. nih.gov Boronic acids, which possess both Lewis and Brønsted acidity, have been shown to be particularly effective catalysts for this transformation. nih.gov N-Heterocyclic carbenes are also effective catalysts for generating homoenolate species from α,β-unsaturated aldehydes, which can then be converted to saturated esters, demonstrating the versatility of organocatalysis. acs.org

Catalytic MethodCatalyst TypeSubstratesProduct Type
Dehydrogenation Palladium(II)Saturated Esterα,β-Unsaturated Ester organic-chemistry.org
Cross-Metathesis Ruthenium / MolybdenumAlkene + Acrylate(E)- or (Z)-α,β-Unsaturated Ester organic-chemistry.orgnih.gov
Carbonylation PalladiumAlkyne/Alkene + CO + Alcoholα,β-Unsaturated Ester rsc.org
Condensation Boronic AcidAldehyde + Ketene Acetal(E)-α,β-Unsaturated Ester nih.gov

Multi-Component Reactions for Structural Elaboration

Multi-component reactions (MCRs) are processes in which three or more reactants combine in a single synthetic operation to form a final product that incorporates substantial portions of all starting materials. This approach is highly valued for its efficiency and ability to rapidly generate molecular complexity.

While specific MCRs for the direct synthesis of this compound are not prominently documented, the principles of MCRs can be applied to construct complex α,β-unsaturated systems. For example, cascade reactions, which involve sequential transformations in a one-pot setting, can be designed to achieve similar complexity. Asymmetric organocatalytic conjugate addition of a nucleophile to a cycloenone, followed by a cascade of intramolecular reactions, is a powerful strategy for synthesizing complex chiral molecules. mdpi.com The development of novel MCRs remains an active area of research for the efficient construction of diverse molecular scaffolds.

Stereoselective Synthesis of Enantioenriched Derivatives

The introduction of chirality into molecules like this compound, which features a pro-chiral methylidene group, requires sophisticated synthetic strategies. The following sections explore methodologies for achieving stereocontrol, either by influencing the formation of the carbon skeleton or during the final esterification step.

Chiral Catalyst Development for Methylidene Control

While direct asymmetric synthesis of this compound is not extensively documented, several catalytic systems developed for analogous structures provide a roadmap for controlling the stereochemistry around the methylidene group. The primary challenge lies in differentiating the two faces of the double bond during a bond-forming reaction.

One pertinent approach involves the use of transition metal catalysts with chiral ligands. For instance, copper-catalyzed asymmetric allylic alkylations have been successfully employed to generate quaternary all-carbon stereogenic centers adjacent to a double bond in β,γ-unsaturated esters. nih.govacs.org This methodology, while not directly forming the methylidene group, is crucial for establishing a chiral environment that would influence its properties. In a typical reaction, a γ-substituted α,β-unsaturated ester reacts with an organozinc reagent in the presence of a copper catalyst and a chiral ligand, often derived from peptides. This process can lead to high enantioselectivities in the formation of α,α'-dialkyl-β,γ-unsaturated esters. acs.org

Another relevant area of catalyst development is the asymmetric epoxidation of olefins using chiral ketones. hku.hkresearchgate.netresearchgate.net Although an oxidation reaction, it demonstrates a powerful method for the enantioselective transformation of a double bond. Chiral dioxiranes, generated in situ from a ketone catalyst and an oxidant, can selectively deliver an oxygen atom to one face of the alkene. researchgate.net This principle of using a chiral catalyst to control the facial selectivity of a reaction at a double bond is directly applicable to the challenge of controlling the stereochemistry relative to the methylidene group.

The Simmons-Smith reaction, a well-established method for cyclopropanation, also offers insights. wikipedia.org The development of asymmetric versions of this reaction, using chiral additives, allows for the enantioselective formation of cyclopropanes from alkenes. This demonstrates that an external chiral reagent can effectively control the stereochemical outcome of reactions involving double bonds.

Below is a table summarizing the performance of selected chiral catalytic systems in reactions analogous to the potential synthesis of chiral derivatives of this compound.

Catalyst/Ligand SystemSubstrate TypeReaction TypeEnantiomeric Excess (ee)Reference
Cu-Peptide Complexγ-phosphate α,β-unsaturated esterAllylic AlkylationUp to 98% acs.org
Chiral Ketone (e.g., Shi catalyst)trans-stilbeneEpoxidation84-95% hku.hk
Chiral Diamine/Zn(OTf)2AlkeneCyclopropanationUp to 92% wikipedia.org

This table presents data from analogous systems to illustrate the potential for chiral catalyst development.

Asymmetric Induction in Esterification Processes

An alternative or complementary strategy for obtaining enantioenriched derivatives is to introduce chirality during the esterification of a prochiral or racemic carboxylic acid. This can be achieved through enzymatic resolutions or by using chiral coupling agents and catalysts.

Biocatalysis offers a powerful tool for the kinetic resolution of sterically hindered carboxylic acids and esters. researchgate.net Lipases and esterases can exhibit high enantioselectivity in the hydrolysis of a racemic ester or the esterification of a racemic acid, allowing for the separation of enantiomers. This method is particularly attractive due to its mild reaction conditions and high selectivity, even with sterically demanding substrates. researchgate.net

Organocatalysis has also emerged as a valuable approach for asymmetric esterification. Chiral Brønsted acids have been shown to catalyze the atroposelective coupling of carboxylic acids with alcohols. thieme-connect.de While this specific application focuses on generating axial chirality, the underlying principle of a chiral catalyst mediating the esterification reaction is broadly applicable. Such catalysts can create a chiral environment around the carboxylic acid and alcohol, favoring the formation of one enantiomer of the ester over the other.

The challenges associated with the esterification of sterically hindered substrates are well-documented. rsc.org However, the development of specialized coupling reagents can facilitate these difficult transformations. While not inherently asymmetric, the combination of these reagents with chiral catalysts or auxiliaries can provide a pathway to enantioenriched esters.

The following table provides examples of asymmetric induction in esterification and related reactions for sterically hindered or prochiral substrates.

MethodSubstrate TypeCatalyst/EnzymeOutcomeEnantiomeric Ratio (er) / Enantiomeric Excess (ee)Reference
Enzymatic HydrolysisRacemic sterically hindered esterLipaseKinetic Resolution>99% ee for unreacted ester researchgate.net
Organocatalytic EsterificationProchiral diacidChiral Brønsted AcidDesymmetrizationUp to 95:5 er thieme-connect.de
Enzymatic EsterificationRacemic carboxylic acidImmobilized Lipase B from Candida antarcticaKinetic ResolutionUp to 98% ee researchgate.net

This table presents data from analogous systems to illustrate the potential for asymmetric induction in esterification processes.

Lack of Publicly Available Research Data Precludes Detailed Analysis of this compound

A thorough investigation of scientific databases and scholarly articles has revealed a significant gap in the chemical literature regarding the specific compound this compound. Despite extensive searches for data on its chemical reactivity—including electrophilic and nucleophilic additions, cycloadditions, radical additions, transesterification, and hydrolysis—no dedicated research findings, mechanistic studies, or kinetic data for this particular molecule could be identified.

The initial research plan to generate a detailed article based on the provided outline is therefore not feasible. The absence of specific experimental or theoretical studies on this compound makes it impossible to provide a scientifically accurate and in-depth analysis as requested. The creation of data tables and a thorough discussion of reaction mechanisms are contingent on the existence of such primary research, which appears to be unavailable in the public domain.

While general principles of organic chemistry can be used to predict the likely reactivity of a sterically hindered α,β-unsaturated ester like this compound, any such discussion would be speculative and fall outside the strict instructional requirement to focus solely on documented findings for this specific compound.

Therefore, this report must conclude that there is insufficient available data to construct the requested scientific article on the "Chemical Reactivity and Mechanistic Investigations of this compound." Further experimental and computational research would be required to elucidate the chemical behaviors outlined in the proposed article structure.

Chemical Reactivity and Mechanistic Investigations of Ethyl 4,4 Dimethyl 3 Methylidenepentanoate

Intramolecular Rearrangements and Cyclization Reactions

The unique structural features of Ethyl 4,4-dimethyl-3-methylidenepentanoate, particularly the conjugated diene system formed by the methylidene group and the adjacent double bond, make it a candidate for various intramolecular rearrangements and cyclization reactions.

Pericyclic Reactions and Orbital Symmetry Considerations

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. The stereochemical outcome of these reactions is governed by the principle of conservation of orbital symmetry, often summarized by the Woodward-Hoffmann rules. For this compound, which can be viewed as a substituted 1,3-butadiene (B125203) system, an electrocyclic ring closure is a plausible pericyclic reaction.

Under thermal conditions, the Highest Occupied Molecular Orbital (HOMO) of the 1,3-diene system dictates the stereochemical course. For a 4π-electron system like a butadiene derivative, thermal cyclization proceeds via a conrotatory motion of the termini of the π-system to form a cyclobutene (B1205218) ring. masterorganicchemistry.comlibretexts.org In the case of this compound, this would lead to the formation of a bicyclic cyclobutene derivative. The gem-dimethyl group, due to the Thorpe-Ingold effect, may facilitate this cyclization by reducing the bond angle at the C4 position, thus bringing the reactive termini closer together. nih.gov

Conversely, under photochemical conditions, an electron is promoted from the HOMO to the Lowest Unoccupied Molecular Orbital (LUMO), which becomes the new governing orbital. For a 4π system, photochemical cyclization proceeds via a disrotatory motion. masterorganicchemistry.comlibretexts.org This would result in a different stereoisomer of the bicyclic cyclobutene product compared to the thermal reaction.

Table 1: Predicted Stereochemical Outcomes for Electrocyclic Reactions

ConditionGoverning OrbitalPredicted MotionPlausible Product Structure
Thermal (Δ)HOMOConrotatorycis-fused bicyclo[3.2.0]heptanone derivative
Photochemical (hν)LUMODisrotatorytrans-fused bicyclo[3.2.0]heptanone derivative

Note: The cis/trans designation refers to the relative stereochemistry of the substituents on the newly formed cyclobutene ring.

Photochemical Transformations and Mechanistic Investigations

Beyond pericyclic reactions, the β,γ-unsaturated ester moiety in this compound is a well-known chromophore that can undergo various photochemical transformations. researchgate.net One of the most common photoreactions for such systems is the oxa-di-π-methane rearrangement, which typically proceeds from the excited singlet state. mdpi.com This rearrangement involves the formation of a diradical intermediate, followed by cyclization to form a vinylcyclopropane (B126155) derivative, which then rearranges to the final product.

Another potential photochemical pathway is an intramolecular [2+2] photocycloaddition between the two double bonds. tum.deacs.org This reaction, often sensitized by a triplet sensitizer, would lead to the formation of a bicyclo[2.1.1]hexane skeleton. researchgate.net The regioselectivity of this cycloaddition would be an interesting subject for mechanistic investigation, with computational studies being a valuable tool to predict the most likely outcome.

Table 2: Plausible Photochemical Transformations and Key Intermediates

Reaction TypeKey IntermediatePotential Product Class
Oxa-di-π-methane1,3-DiradicalTricyclic lactone
Intramolecular [2+2] Cycloaddition1,4-DiradicalBicyclo[2.1.1]hexane derivative

Transition Metal-Catalyzed Transformations

The methylidene group of this compound serves as a versatile handle for a variety of transition metal-catalyzed reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. ucsb.eduorganic-chemistry.org

Cross-Coupling Reactions Utilizing the Methylidene Group

Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis. The terminal double bond of the methylidene group in this compound is an excellent substrate for reactions like the Heck and Suzuki couplings. libretexts.org

In a hypothetical Heck reaction, the palladium catalyst would first undergo oxidative addition with an aryl or vinyl halide. Subsequent migratory insertion of the methylidene group, followed by β-hydride elimination, would lead to the formation of a new carbon-carbon bond at the terminal position of the methylidene group.

For a Suzuki coupling, the reaction would likely proceed via a three-component coupling pathway, where a palladium catalyst facilitates the reaction between the alkene, a vinyl or aryl triflate, and a boronic acid. acs.org This would result in the 1,1-difunctionalization of the terminal alkene.

Table 3: Hypothetical Palladium-Catalyzed Cross-Coupling Reactions

Reaction NameCoupling PartnersCatalyst System (Example)Potential Product
Heck ReactionAryl iodidePd(OAc)₂, PPh₃Ethyl 4,4-dimethyl-3-(arylmethyl)pent-2-enoate
Suzuki CouplingAryl triflate, Phenylboronic acidPd₂(dba)₃, KFEthyl 4,4-dimethyl-3-(1,1-diphenylmethyl)pentanoate

Carbenoid Chemistry and Cyclopropanation Studies

The electron-rich methylidene group is a prime candidate for reactions with metal carbenoids, most notably in cyclopropanation reactions. wikipedia.org Rhodium(II) carboxylates are common catalysts for the decomposition of diazo compounds to generate rhodium carbenoids, which can then react with alkenes to form cyclopropanes. nih.govrsc.org

The reaction of this compound with a diazo compound, such as ethyl diazoacetate, in the presence of a chiral rhodium(II) catalyst could potentially lead to the enantioselective formation of a spirocyclic cyclopropane (B1198618) derivative. acs.org The diastereoselectivity of this reaction would be influenced by the steric bulk of the gem-dimethyl group and the ester moiety.

Table 4: Predicted Outcomes of a Rhodium-Catalyzed Cyclopropanation Reaction

Diazo ReagentCatalyst (Example)Expected ProductPotential for Stereocontrol
Ethyl diazoacetateRh₂(OAc)₄Ethyl 2-(1-(ethoxycarbonyl)spiro[2.4]heptan-4-ylidene)-4,4-dimethylpentanoateDiastereoselectivity
Ethyl diazoacetateChiral Rh(II) catalystEnantioenriched spirocyclic cyclopropaneEnantio- and Diastereoselectivity

Theoretical and Computational Studies of Ethyl 4,4 Dimethyl 3 Methylidenepentanoate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are a fundamental tool for understanding the intrinsic properties of a molecule. For a novel or unstudied compound like Ethyl 4,4-dimethyl-3-methylidenepentanoate, these calculations would provide the first theoretical insights into its behavior.

Frontier Molecular Orbital Analysis for Reaction Prediction

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemistry that helps in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy and symmetry of the HOMO are related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy and symmetry relate to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability.

A hypothetical FMO analysis for this compound would involve calculating the energies and visualizing the spatial distribution of these orbitals. This would allow for predictions about its reactivity in various chemical reactions, such as cycloadditions, electrophilic additions, and nucleophilic attacks. For instance, the location of the HOMO would indicate the most likely site for electrophilic attack, while the LUMO's location would suggest the preferred site for nucleophilic attack.

Computational Elucidation of Reaction Transition States and Energetics

For this compound, computational studies could be designed to investigate various potential reactions. For example, the mechanism of its synthesis or its potential decomposition pathways could be explored. These calculations would provide valuable information on the feasibility and kinetics of such reactions, guiding experimental efforts.

Molecular Dynamics Simulations of Conformational Landscape

While quantum chemical calculations provide insights into the electronic structure of a single molecule, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, including their conformational changes and interactions with their environment.

Intermolecular Interactions in Condensed Phases

In a liquid or solid state, molecules are in close contact and interact with each other. MD simulations can be used to study these intermolecular interactions, such as van der Waals forces and dipole-dipole interactions. For this compound, these simulations could predict properties like its boiling point, density, and miscibility with other substances. Understanding these interactions is also important for predicting its crystal structure in the solid state.

Structure-Reactivity Relationships from Computational Models

By combining the insights from quantum chemical calculations and molecular dynamics simulations, it is possible to establish structure-reactivity relationships. These relationships link the structural and electronic properties of a molecule to its chemical reactivity.

For this compound, computational models could be used to systematically modify its structure (e.g., by changing substituent groups) and then calculate how these modifications affect its reactivity. This would lead to a deeper understanding of the factors that govern its chemical behavior and could be used to design new molecules with desired properties.

Quantitative Structure-Property Relationship (QSPR) Refinements

There are no published studies detailing the development or refinement of Quantitative Structure-Property Relationship (QSPR) models for this compound. QSPR studies are crucial for predicting the physicochemical properties of a compound based on its molecular structure, thereby facilitating drug discovery and materials science. However, the scientific community has not yet applied these computational techniques to this specific molecule. Consequently, no data tables or detailed research findings on QSPR refinements for this compound can be provided.

Reaction Coordinate Mapping and Pathway Determination

Similarly, a comprehensive search for computational studies on the reaction coordinate mapping and pathway determination for this compound yielded no specific results. These computational methods are instrumental in understanding the mechanisms of chemical reactions, identifying transition states, and determining the most likely reaction pathways. The absence of such studies for this compound means that its reactivity, potential reaction mechanisms, and the energetic profiles of its transformations have not been computationally elucidated. Therefore, no data tables or detailed research findings regarding reaction coordinate mapping and pathway determination for this compound are available in the current body of scientific literature.

Role in Advanced Chemical Transformations and Materials Science

Polymerization Chemistry of Ethyl 4,4-dimethyl-3-methylidenepentanoate

The polymerization of vinyl monomers is a cornerstone of materials science, and the unique structure of this compound, featuring a sterically hindered trisubstituted alkene, suggests that its polymerization behavior would be of significant academic and industrial interest. However, specific studies on its homo- or copolymerization are not found in the current body of scientific literature. The following sections will, therefore, extrapolate its likely behavior based on well-understood polymerization mechanisms for analogous sterically hindered acrylates and methacrylates.

Radical Polymerization Mechanisms and Initiator Effects

Radical polymerization is a versatile method for producing a wide range of polymers. For a monomer like this compound, the process would be initiated by the decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), to generate primary radicals. These radicals would then add across the double bond of the monomer to create a new radical species, which propagates by adding to subsequent monomer units.

The significant steric hindrance around the double bond, conferred by the tert-butyl group and the ethyl ester, would likely have a profound effect on the polymerization kinetics. It is anticipated that the rate of propagation would be considerably lower than that of less substituted acrylates. Furthermore, the mode of termination, which can occur via combination or disproportionation, might be influenced by this steric bulk.

The choice of initiator would also be critical. The efficiency of initiation and the potential for side reactions could be dependent on the initiator's decomposition temperature and the reactivity of the resulting radicals. For instance, initiators that decompose at lower temperatures might be preferable to minimize potential side reactions that could be favored at higher temperatures due to the monomer's sterically hindered nature.

Table 1: Anticipated Effects of Initiators on the Radical Polymerization of this compound

Initiator Type Expected Decomposition Temperature Potential Effects on Polymerization
Azo Initiators (e.g., AIBN) Moderate Predictable decomposition kinetics, less prone to side reactions like hydrogen abstraction compared to peroxides.
Peroxide Initiators (e.g., BPO) Moderate to High Can be more reactive, potentially leading to chain transfer reactions, but also effective at a range of temperatures.

Anionic Polymerization and Living Polymerization Methodologies

Anionic polymerization, particularly living anionic polymerization, offers precise control over molecular weight, polydispersity, and polymer architecture. For a monomer with an electron-withdrawing ester group like this compound, anionic polymerization initiated by nucleophiles such as organolithium compounds (e.g., n-butyllithium) or Grignard reagents would be a plausible route.

However, the steric hindrance is again a major consideration. The bulky tert-butyl group could significantly impede the approach of the propagating anionic chain end to the monomer, potentially slowing down or even inhibiting polymerization. Furthermore, the ester carbonyl group is susceptible to nucleophilic attack by the initiator or the propagating anion, which can lead to termination reactions. To achieve a living polymerization, these side reactions would need to be suppressed, typically by using bulky initiators, low temperatures, and non-polar solvents.

Living polymerization methodologies such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization could offer better control. These techniques are more tolerant of functional groups and can be adapted to a wider range of monomers. The successful application of these methods to this compound would depend on the careful selection of catalysts, ligands, and chain transfer agents to overcome the steric challenges.

Copolymerization Studies with Diverse Monomers

Specific copolymerization studies involving this compound have not been reported. In principle, it could be copolymerized with a variety of other vinyl monomers, such as styrene (B11656), methyl methacrylate, or butyl acrylate (B77674), to tailor the properties of the resulting polymer. The reactivity ratios (r1 and r2) would quantify the relative tendency of a propagating chain ending in one monomer to add another molecule of the same monomer versus the comonomer.

Given the expected low reactivity of this compound due to steric hindrance, its reactivity ratio (e.g., r1) would likely be low. This could lead to copolymers with a more random or alternating structure, depending on the reactivity of the comonomer. For example, copolymerization with a more reactive, less hindered monomer might result in a copolymer with isolated units of the hindered monomer.

Table 2: Hypothetical Copolymerization Parameters for this compound (M1) with Common Monomers (M2)

Comonomer (M2) Expected r1 Value Expected r2 Value Anticipated Copolymer Structure
Styrene < 1 > 1 Predominantly styrene units with isolated M1 units.
Methyl Methacrylate < 1 ~ 1 Random copolymer, with a tendency for MMA sequences.

Application as a Building Block in Complex Molecule Synthesis

The structure of this compound contains multiple functional groups that could be exploited in the synthesis of more complex molecules. The α,β-unsaturated ester is a Michael acceptor, and the exocyclic double bond can participate in a variety of addition and cycloaddition reactions.

Precursor in Natural Product Synthesis

While no specific examples of the use of this compound as a precursor in the total synthesis of a natural product are documented, its structural motifs are present in various natural products. The gem-dimethyl group on the carbon adjacent to the double bond is a common feature in terpenoids and other natural products. Synthetic strategies could potentially involve this compound as a building block to introduce this structural feature. For instance, conjugate addition reactions or Diels-Alder reactions could be envisioned to construct key intermediates for natural product synthesis.

Intermediate in Pharmaceutical and Agrochemical Molecule Construction

Similarly, there are no specific reports of this compound being used as an intermediate in the construction of pharmaceutical or agrochemical molecules. However, the α,β-unsaturated ester functionality is a common pharmacophore and a versatile synthetic handle. The steric hindrance provided by the adjacent tert-butyl group could be leveraged to control the stereoselectivity of reactions at the double bond or the ester group. Its potential as a Michael acceptor could be utilized in the synthesis of biologically active compounds.

Development of Catalytic Systems Utilizing this compound

The exploration of novel organic molecules as components of advanced catalytic systems is a cornerstone of modern chemistry. However, the role of this compound in this field is not well-documented in existing research. While its molecular structure, featuring a reactive methylene (B1212753) group and an ester functionality, suggests potential for interaction with metal centers, specific studies detailing its application in catalytic systems are not readily found.

The design of ligands is a critical aspect of organometallic catalysis, as the ligand sphere around a metal center dictates its reactivity, selectivity, and stability. A ligand's electronic and steric properties can be fine-tuned to optimize catalyst performance for a specific transformation.

Currently, there is no specific information available in peer-reviewed scientific literature that describes the use of this compound as a ligand in organometallic catalysis. The potential of its olefinic and carbonyl groups to coordinate with transition metals has not been explored in published studies. Therefore, no data on its efficacy, the types of catalytic reactions it might influence, or the properties of any resulting metal complexes can be provided.

Table 1: Hypothetical Coordination Modes of this compound with a Generic Metal Center (M)

Potential Coordinating Atom(s)Possible Coordination ModeImplied PropertiesStatus of Research
Oxygen (Carbonyl)MonodentateLewis base interactionNot Documented
C=C (Methylene)η²-CoordinationPi-acid/Pi-base interactionNot Documented
Oxygen and C=CBidentate ChelatingPotentially enhanced stabilityNot Documented

This table is illustrative of potential chemical interactions and is not based on published experimental data.

Supported catalysts, where the active catalytic species is immobilized on a solid support, are of immense industrial importance due to their ease of separation and recyclability. The functional groups on a molecule can be used to anchor it to a support material.

There are no available research findings that detail the use of this compound in the creation of supported catalysts or its application in heterogeneous systems. The ester group could potentially be hydrolyzed to a carboxylic acid for anchoring onto metal oxide supports, or the double bond could be utilized for polymerization onto a polymer support. However, these are theoretical possibilities that have not been described in the scientific literature.

Table 2: Potential Strategies for Immobilization of this compound on a Solid Support

Immobilization StrategyRequired Modification of CompoundType of Support MaterialStatus of Research
Covalent Anchoring via EsterHydrolysis to Carboxylic AcidMetal Oxides (e.g., SiO₂, Al₂O₃)Not Documented
PolymerizationUtilization of the Double BondPolymer ResinsNot Documented
Direct AdsorptionPhysisorption or ChemisorptionVarious porous materialsNot Documented

This table outlines theoretical approaches and does not represent documented experimental work.

Advanced Analytical Methodologies for Mechanistic and Kinetic Studies

Spectroscopic Techniques for In Situ Reaction Monitoring (e.g., FTIR, NMR)

In situ spectroscopic techniques are powerful tools for real-time monitoring of chemical reactions, providing insights into the concentration changes of reactants, intermediates, and products without the need for sample extraction.

Fourier Transform Infrared (FTIR) Spectroscopy offers the ability to track the progress of a reaction by monitoring the characteristic vibrational frequencies of functional groups. In the synthesis or subsequent reactions of Ethyl 4,4-dimethyl-3-methylidenepentanoate, specific IR bands can be followed. For instance, the disappearance of the C=C=O stretch of a ketene (B1206846) intermediate or the appearance of the C=O stretch of the ester product can provide real-time kinetic data. The C=C stretching vibration of the methylidene group and the ester carbonyl (C=O) band are particularly useful for monitoring.

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly proton (¹H) and carbon-¹³ (¹³C) NMR, provides detailed structural information. In situ NMR allows for the direct observation of the reaction mixture as it evolves. For this compound, key diagnostic signals would include the vinyl protons of the methylidene group and the ethyl ester protons. Changes in the chemical shifts and signal intensities of these and other resonances can be used to quantify the conversion of starting materials and the formation of products and byproducts. While no specific in situ NMR studies on this compound are publicly available, the technique has been widely applied to study the formation of other metal-organic frameworks and complex organic molecules, demonstrating its utility in determining activation energies for nucleation and growth processes. nih.gov

TechniqueKey Functional Group/ProtonWavenumber (cm⁻¹)/Chemical Shift (ppm)Application in Reaction Monitoring
FTIR Ester Carbonyl (C=O)~1720-1740Monitoring the formation of the ester product.
Alkene (C=C)~1640-1680Tracking the consumption or formation of the methylidene group.
¹H NMR Methylene (B1212753) protons (=CH₂)~4.5-5.5Observing the formation of the exocyclic double bond.
Ethyl group protons (-OCH₂CH₃)~4.1 (q), ~1.2 (t)Quantifying the concentration of the ethyl ester.
¹³C NMR Carbonyl carbon (C=O)~165-175Confirming the presence of the ester functionality.
Alkene carbons (C=C)~120-140Characterizing the double bond environment.

Table 1: Hypothetical spectroscopic data for in situ monitoring of reactions involving this compound.

Mass Spectrometry for Reaction Intermediate Identification

Mass spectrometry (MS) is an exceptionally sensitive technique for identifying reaction intermediates, even those present in minute concentrations. acs.org By ionizing molecules and then separating them based on their mass-to-charge ratio (m/z), MS can provide the molecular weights of species in a reaction mixture. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are soft ionization techniques that are particularly well-suited for the analysis of reaction intermediates, as they minimize fragmentation.

In the synthesis of this compound, for example, through a Wittig-type reaction or an esterification of a corresponding carboxylic acid, various intermediates could be proposed. Mass spectrometry could be used to detect the presence of these transient species. For instance, in an esterification reaction, protonated forms of the starting carboxylic acid and any activated intermediates could be observed. The high resolution of modern mass spectrometers allows for the determination of elemental compositions, further aiding in the structural elucidation of unknown intermediates. While direct studies on this specific compound are lacking, the general approach has been successfully used to identify fleeting intermediates in a wide range of chemical transformations. acs.org

Proposed IntermediateIonization ModeExpected m/zSignificance
Protonated 4,4-dimethyl-3-methylidenepentanoic acidESI+157.1223Evidence for the carboxylic acid precursor in an esterification reaction.
Acylium ion intermediateESI+139.0961Key intermediate in certain types of esterification reactions.
Wittig ylide intermediateESI+Varies with ylideConfirmation of the reactive species in a Wittig reaction pathway.

Table 2: Plausible reaction intermediates in the synthesis of this compound and their hypothetical mass spectrometric signatures.

Chromatographic Methods for Reaction Purity and Yield Assessment (e.g., GC-MS, HPLC)

Chromatographic techniques are essential for separating the components of a reaction mixture, allowing for the accurate assessment of product purity and the quantification of reaction yield.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination where a gas chromatograph separates volatile compounds, which are then detected and identified by a mass spectrometer. nih.gov For a relatively volatile compound like this compound, GC-MS is an ideal analytical tool. It can be used to separate the final product from any remaining starting materials, solvents, and byproducts. The retention time in the GC provides a measure of the compound's identity, while the mass spectrum serves as a molecular fingerprint for confirmation. By using an internal standard, GC-MS can provide highly accurate quantitative data for yield determination. The analysis of branched-chain esters by GC-MS is a well-established method. acs.orgnih.gov

High-Performance Liquid Chromatography (HPLC) is suitable for the analysis of less volatile or thermally labile compounds. While this compound is likely amenable to GC analysis, HPLC offers an alternative, particularly for monitoring reactions involving non-volatile starting materials or for preparative-scale purification. Different HPLC columns (e.g., normal-phase or reverse-phase) can be employed depending on the polarity of the analytes. Detection is typically achieved using a UV detector, as the α,β-unsaturated system of the target molecule should exhibit a UV chromophore.

Analytical MethodColumn TypeMobile Phase/Carrier GasDetectorApplication
GC-MS Capillary (e.g., DB-5ms)HeliumMass SpectrometerPurity assessment, byproduct identification, and quantitative yield determination.
HPLC C18 Reverse-PhaseAcetonitrile/Water gradientUV-Vis (Diode Array)Purity analysis, reaction monitoring for non-volatile components.

Table 3: Typical chromatographic conditions for the analysis of this compound.

Kinetic Analysis Techniques for Reaction Rate Determination

The determination of reaction rates and the elucidation of rate laws are crucial for understanding reaction mechanisms and for process optimization. The data obtained from in situ monitoring techniques like FTIR and NMR can be directly used for kinetic analysis. By plotting the concentration of a reactant or product as a function of time, the order of the reaction with respect to different species can be determined.

For example, by varying the initial concentrations of the reactants in the synthesis of this compound and measuring the initial reaction rates, the rate law can be established. This information can help to identify the rate-determining step of the reaction. Temperature-dependent kinetic studies can also be performed to determine the activation energy (Ea) and other activation parameters, providing deeper insight into the transition state of the reaction. While specific kinetic data for this compound is not available, studies on the esterification of sterically hindered carboxylic acids have shown that steric hindrance can significantly decrease the rate of reaction. orgsyn.org

Kinetic ParameterMethod of DeterminationSignificance
Rate Law Method of initial rates using in situ spectroscopyDescribes the dependence of the reaction rate on the concentration of reactants.
Rate Constant (k) Graphical analysis of concentration vs. time dataQuantifies the intrinsic speed of the reaction at a given temperature.
Activation Energy (Ea) Arrhenius plot from temperature-dependent rate constantsRepresents the minimum energy required for the reaction to occur.

Table 4: Key kinetic parameters and methods for their determination in the study of reactions involving this compound.

Future Research Directions and Emerging Challenges

Development of Sustainable Synthetic Routes

The future synthesis of Ethyl 4,4-dimethyl-3-methylidenepentanoate will likely focus on environmentally benign methodologies that minimize waste and energy consumption. A promising avenue for its synthesis is through the olefination of its corresponding β-keto ester, ethyl 4,4-dimethyl-3-oxopentanoate.

Classic olefination methods such as the Wittig and Horner-Wadsworth-Emmons (HWE) reactions are effective for forming carbon-carbon double bonds. wikipedia.orgorganic-chemistry.orglibretexts.orgmasterorganicchemistry.comudel.edu The HWE reaction, in particular, is advantageous due to the water-soluble nature of the phosphate (B84403) byproduct, which simplifies purification. alfa-chemistry.comwikipedia.orgnrochemistry.comyoutube.com However, these reactions often rely on stoichiometric amounts of phosphorus-based reagents and strong bases, generating significant waste.

Future research should prioritize the development of catalytic olefination methods. This could involve exploring transition-metal-catalyzed reactions or developing organocatalytic systems that can be recycled. The principles of green chemistry, such as atom economy and the use of renewable feedstocks, will be central to these efforts. A key challenge will be to identify catalysts that are both efficient and selective for the formation of the desired product, given the potential for side reactions.

Table 1: Comparison of Potential Olefination Routes for this compound Synthesis

ReactionReagentsAdvantagesDisadvantages
Wittig Reaction Triphenylphosphine (B44618) ylideHigh reliability, well-establishedGenerates stoichiometric triphenylphosphine oxide waste
Horner-Wadsworth-Emmons Reaction Phosphonate (B1237965) ester, baseWater-soluble byproduct, often high E-selectivityRequires strong base, stoichiometric phosphorus reagent
Julia-Kocienski Olefination Heteroaryl sulfone, baseHigh E-selectivity, mild conditionsMulti-step process, generates sulfur-containing waste
Peterson Olefination α-Silyl carbanionCan produce either E or Z isomers depending on workupRequires stoichiometric silicon reagent, can have stereochemical control issues
Catalytic Olefination Carbonyl compound, diazo compound, metal catalystAtom economical, potential for catalyst recyclingCatalyst development is challenging, may have limited substrate scope

Exploitation of Novel Reactivity Patterns

The unique structure of this compound, with its sterically hindered trisubstituted double bond, presents opportunities to explore novel reactivity. The electron-withdrawing nature of the ester group polarizes the double bond, making it susceptible to nucleophilic attack. However, the bulky tert-butyl group can sterically hinder this approach, potentially leading to unusual reaction outcomes.

Future research could investigate the compound's reactivity in various transformations, including:

Conjugate Additions: Exploring the addition of novel nucleophiles to the β-position of the α,β-unsaturated system. The steric hindrance may allow for highly diastereoselective reactions.

Cycloaddition Reactions: Investigating the participation of the double bond in Diels-Alder or other cycloaddition reactions. The substitution pattern could influence the regio- and stereoselectivity of these transformations.

Asymmetric Catalysis: Developing enantioselective reactions that target the double bond, such as asymmetric hydrogenation or epoxidation. The steric bulk of the tert-butyl group could be exploited to achieve high levels of stereocontrol.

A significant challenge will be to overcome the steric hindrance posed by the tert-butyl group to achieve high reactivity and yields. This may require the development of highly active catalysts or the use of forcing reaction conditions.

Integration with Flow Chemistry and Automated Synthesis

The synthesis of this compound and its derivatives is well-suited for integration with modern synthetic technologies like flow chemistry and automated synthesis. nih.govnih.gov Flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for higher yields and purities. beilstein-journals.orgrsc.orgacs.org

Future research in this area could focus on developing a continuous-flow process for the olefination step in the synthesis of the target compound. This would involve optimizing reaction parameters such as temperature, pressure, and residence time to maximize conversion and selectivity. The use of immobilized catalysts or reagents in packed-bed reactors could further enhance the efficiency and sustainability of the process.

Automated synthesis platforms could be employed to rapidly screen different reaction conditions and explore the synthesis of a library of derivatives of this compound. nih.govnih.govresearchgate.net This would accelerate the discovery of new compounds with desirable properties. A key challenge will be the development of robust and reliable online analytical techniques to monitor the progress of the reactions in real-time.

Table 2: Potential Advantages of Flow Chemistry for the Synthesis of this compound

ParameterBatch SynthesisFlow Synthesis
Heat Transfer Limited by surface area-to-volume ratioExcellent due to high surface area-to-volume ratio
Mass Transfer Can be limited by mixing efficiencyEnhanced due to small diffusion distances
Safety Larger volumes of hazardous materialsSmaller reaction volumes, better control over exotherms
Scalability Often requires re-optimizationScalable by running the reactor for longer times
Reproducibility Can be variableHigh due to precise control of reaction parameters

Exploration of Bio-Inspired Transformations

Bio-inspired and biocatalytic approaches offer a green and highly selective alternative for the synthesis of complex organic molecules. researchgate.netrsc.orgrsc.org Future research could explore the use of enzymes to catalyze key steps in the synthesis of this compound or its precursors.

For instance, enzymes could be used for the stereoselective reduction of the corresponding ketone to produce a chiral alcohol, which could then be converted to the target compound. Alternatively, enzymatic C-C bond-forming reactions could be employed to construct the carbon skeleton of the molecule. nih.govnih.govresearchgate.netacs.orgmdpi.com The development of novel biocatalysts through directed evolution could further expand the scope of these transformations. rsc.orgrsc.org

A significant challenge in this area is the identification or engineering of enzymes that can accommodate the sterically demanding substrate. Additionally, the integration of enzymatic steps with traditional chemical synthesis may require careful optimization of reaction conditions to ensure compatibility. The exploration of chemoenzymatic cascade reactions, where multiple transformations are carried out in a single pot, could offer an elegant solution to this challenge. nih.gov

Q & A

Q. How should researchers document spectral data for peer review?

  • Best Practices :
  • Include raw NMR/IR/MS files in supplementary materials.
  • Annotate spectra with peak assignments (e.g., “δ 1.2 ppm: CH₃ of ethyl group”).
  • Cross-reference with databases like PubChem or NIST .

Compliance and Ethics

Q. What regulatory guidelines apply to in vitro studies involving this compound?

  • Standards : Follow OECD Guidelines for Chemical Testing (e.g., Test No. 423 on acute oral toxicity). Document protocols for institutional review board (IRB) approval if used in cell-based assays .

Q. How are disposal protocols aligned with environmental regulations?

  • Procedures : Neutralize acidic/basic residues before disposal. Use EPA-approved waste containers for halogenated solvents. Partner with certified waste management services for incineration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.